molecular formula C10H10O4 B096903 1,4-Benzodioxan-6-ylacetic acid CAS No. 17253-11-1

1,4-Benzodioxan-6-ylacetic acid

Cat. No.: B096903
CAS No.: 17253-11-1
M. Wt: 194.18 g/mol
InChI Key: BVRNERFWPQRVJB-UHFFFAOYSA-N
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Description

1,4-Benzodioxan-6-ylacetic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acidolysis Mechanisms in Lignin Model Compounds

The research on dimeric non-phenolic β-O-4-type lignin model compounds, including discussions on acidolysis mechanisms, highlights the complexity of chemical reactions involving benzodioxane derivatives. The study by Yokoyama (2015) detailed the acidolysis of these compounds, noting the significance of the γ-hydroxymethyl group and the hydride transfer mechanism, which could offer insights into the reactivity and applications of 1,4-Benzodioxan-6-ylacetic acid in similar contexts Yokoyama, 2015.

Degradation and Biotoxicity of Pharmaceuticals

Qutob et al. (2022) discussed advanced oxidation processes (AOPs) for the treatment of pharmaceutical compounds, shedding light on the degradation pathways and by-products. Although this compound was not directly mentioned, the methodologies and analytical techniques described could be applicable in studying its environmental impact and degradation behavior Qutob et al., 2022.

Synthetic Approaches to Heterocyclic Compounds

Reviews and studies on the synthesis of benzodiazepines and benzothiazepines, such as those by Teli et al. (2023) and Dighe et al. (2015), provide a foundation for understanding synthetic strategies that might be relevant for derivatives of this compound. These works demonstrate the broad interest in developing novel synthetic pathways and exploring the biological activities of heterocyclic compounds Teli et al., 2023; Dighe et al., 2015.

Applications in Food and Feed Additives

The study by Mao et al. (2019) on benzoic acid's role in regulating gut functions through its use as a preservative in food and feed adds another dimension to the discussion. While focusing on benzoic acid, this research indirectly supports the exploration of this compound's potential effects and applications in similar domains Mao et al., 2019.

Safety and Hazards

The compound is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

Mechanism of Action

Target of Action

Some related compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase .

Mode of Action

It’s worth noting that related compounds have been found to exhibit inhibitory activity against certain enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid might interact with its targets by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Pharmacokinetics

The compound dalosirvat, which has a similar structure, is under investigation in clinical trials

Result of Action

Related compounds have been shown to exhibit antibacterial properties and moderate enzyme inhibition , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid may have similar effects.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRNERFWPQRVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169343
Record name 1,4-Benzodioxan-6-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17253-11-1
Record name 2,3-Dihydro-1,4-benzodioxin-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17253-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-6-ylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017253111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzodioxan-6-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-benzodioxan-6-ylacetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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